molecular formula C14H19N5S B1401064 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine CAS No. 1361115-55-0

5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1401064
M. Wt: 289.4 g/mol
InChI Key: MAZYDYYHKHVDJT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, and a piperidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .

Scientific Research Applications

Optical Sensors and Biological Applications

Compounds with structures similar to 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine have been extensively studied for their potential in biological and medicinal applications. A notable area of research involves the use of pyrimidine derivatives as exquisite sensing materials. These compounds, due to their ability to form both coordination and hydrogen bonds, are suitable for use as optical sensors, highlighting a broad range of biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core is recognized for its extensive synthetic applications and bioavailability, making it a key precursor for the medicinal and pharmaceutical industries. Research has focused on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the adaptability of these compounds in pharmaceutical development (Parmar, Vala, & Patel, 2023).

Central Nervous System (CNS) Drug Synthesis

Functional chemical groups related to 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine have been identified as potential lead molecules for the synthesis of compounds with CNS activity. This research underscores the importance of heterocycles containing nitrogen, sulfur, and oxygen in the development of novel CNS-acting drugs (Saganuwan, 2017).

Electroluminescent and Photovoltaic Materials

The incorporation of pyrimidine fragments into π-extended conjugated systems is of significant value for the creation of novel optoelectronic materials. Research in this area has demonstrated the potential of functionalized quinazolines and pyrimidines in the development of electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of these compounds in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar compounds. This could include testing their activities against various diseases and optimizing their structures for increased potency .

properties

IUPAC Name

5-methyl-N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S/c1-9-7-16-14(20-9)19-13-6-12(17-10(2)18-13)11-4-3-5-15-8-11/h6-7,11,15H,3-5,8H2,1-2H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZYDYYHKHVDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCNC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
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5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
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5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
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5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 5
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 6
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

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